molecular formula C16H20N4O B1678722 3-Methoxy-6-[4-(3-methylphenyl)-1-piperazinyl]pyridazine CAS No. 100241-46-1

3-Methoxy-6-[4-(3-methylphenyl)-1-piperazinyl]pyridazine

Cat. No. B1678722
M. Wt: 284.36 g/mol
InChI Key: DDOAUTHWSCUHQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

R 61837 is an antirhinoviral agent.

properties

CAS RN

100241-46-1

Product Name

3-Methoxy-6-[4-(3-methylphenyl)-1-piperazinyl]pyridazine

Molecular Formula

C16H20N4O

Molecular Weight

284.36 g/mol

IUPAC Name

3-methoxy-6-[4-(3-methylphenyl)piperazin-1-yl]pyridazine

InChI

InChI=1S/C16H20N4O/c1-13-4-3-5-14(12-13)19-8-10-20(11-9-19)15-6-7-16(21-2)18-17-15/h3-7,12H,8-11H2,1-2H3

InChI Key

DDOAUTHWSCUHQA-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)N2CCN(CC2)C3=NN=C(C=C3)OC

Canonical SMILES

CC1=CC(=CC=C1)N2CCN(CC2)C3=NN=C(C=C3)OC

Appearance

Solid powder

Other CAS RN

100241-46-1

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

3-methoxy-6-(4-(3-methylphenyl)-1-piperazinyl)pyridazine
R 61837
R-61837

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred sodium methoxide solution, previously prepared starting from 1.6 parts of sodium in 24 parts of methanol, were added 4 parts of 3-chloro-6-[4-(3-methylphenyl)-1-piperazinyl]pyridazine. The whole was stirred and refluxed for 40 hours. After cooling, 25 parts of water were added. The product was filtered off, washed with water and dissolved in trichloromethane. The organic layer was dried, filtered and evaporated. The residue was crystallized from a mixture of 2-propanol and 2,2'-oxybispropane. The product was filtered off and dried, yielding 2 parts (50%) of 3-methoxy-6-[4-(3-methylphenyl)-1-piperazinyl]pyridazine; mp. 137.1° C. (compound 258).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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